molecular formula C19H24N2OS B4567269 1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione

1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione

Cat. No.: B4567269
M. Wt: 328.5 g/mol
InChI Key: PSTKAXJKWUKLRP-UHFFFAOYSA-N
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Description

1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.16093457 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione have been widely explored. These compounds are typically synthesized through reactions involving amino-derivatives and carbonyl compounds under specific conditions. For example, the preparation of pyrazolo[1,5-a]pyrimidines involves reacting 1-Phenyl-1,3-butanedione with 3(5)-amino-1H-pyrazoles, leading to mixtures of pyrazolo[1,5-a]pyrimidines which are identified by 1H NMR (A. Maquestiau, H. Taghret, J. V. Eynde, 2010). Such methodologies highlight the diversity and complexity of synthesizing these compounds, which are then characterized using various analytical techniques to confirm their structure and properties.

Potential Applications

  • Antimicrobial and Anticancer Agents : Some derivatives of pyrano[2,3-d]pyrimidine have shown significant antimicrobial and anticancer activities. These compounds were synthesized and tested against various microbial strains and cancer cell lines, showing promising results in inhibiting cell wall synthesis and intercalating DNA (N. E. A. Abd El-Sattar et al., 2021). Their potential as therapeutic agents is a key area of interest, given their selective toxicity towards cancer cells and pathogens.

  • Materials Science : The structural characteristics of pyrazolo and pyrimidine derivatives make them suitable for various applications in materials science, including as corrosion inhibitors for metals in acidic environments. Their ability to form stable complexes with metal surfaces can significantly reduce the rate of corrosion, which is crucial for extending the lifespan of metal components in industrial applications (R. Hameed, A. Shamroukh, 2017).

  • Heterocyclic Chemistry : These compounds serve as valuable intermediates in the synthesis of heterocyclic compounds, which are essential in developing pharmaceuticals, agrochemicals, and dyes. The versatility of pyrazolo[3,4-d]pyrimidine and its derivatives in forming various heterocyclic systems underscores their importance in synthetic organic chemistry and drug discovery (F. El-Essawy, 2010).

Properties

IUPAC Name

1-butyl-7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-4-5-11-21-16-12-19(2,3)22-13-15(16)18(23)20-17(21)14-9-7-6-8-10-14/h6-10H,4-5,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTKAXJKWUKLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 2
1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 3
Reactant of Route 3
1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 4
Reactant of Route 4
1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 5
1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione
Reactant of Route 6
Reactant of Route 6
1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.